molecular formula C13H11FO2 B6370233 4-(2-Fluoro-3-methoxyphenyl)phenol, 95% CAS No. 1261984-15-9

4-(2-Fluoro-3-methoxyphenyl)phenol, 95%

Cat. No. B6370233
CAS RN: 1261984-15-9
M. Wt: 218.22 g/mol
InChI Key: LCEYSXNGLHOTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-3-methoxyphenyl)phenol, 95% (4-FMPP 95%) is a synthetic compound with a wide range of applications in scientific research. It is an aromatic organic compound, which is also known by its chemical name 2-fluoro-4-(2-methoxyphenyl)phenol. This compound is a white crystalline solid at room temperature and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its melting point is between 138-140°C and its boiling point is around 240-242°C. It has a molecular weight of 206.2 g/mol and a molecular formula of C10H10FNO2. 4-FMPP 95% has been used in various scientific research applications, such as the synthesis of new compounds, the study of enzyme inhibition, and the investigation of biochemical processes.

Scientific Research Applications

4-FMPP 95% has been used in various scientific research applications, such as the synthesis of new compounds, the study of enzyme inhibition, and the investigation of biochemical processes. It has been used to synthesize novel compounds such as 2-fluoro-3-methoxy-4-hydroxybenzaldehyde, which is a useful intermediate in the synthesis of pharmaceuticals. It has also been used to study the inhibition of enzymes such as cytochrome P450 and monoamine oxidase. Additionally, 4-FMPP 95% has been used to investigate the biochemical processes involved in the metabolism of drugs, such as the hydroxylation of drugs by cytochrome P450.

Mechanism of Action

The mechanism of action of 4-FMPP 95% is not fully understood. However, it is known that this compound is an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. It is believed that 4-FMPP 95% binds to the active site of the enzyme, preventing it from catalyzing the reaction and thus inhibiting the metabolism of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMPP 95% are not fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. As a result, the metabolism of drugs may be slowed down or inhibited, leading to an increased concentration of the drug in the body. This can lead to an increased risk of side effects from the drug.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-FMPP 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a stable compound that is easy to store and handle. However, it should be noted that 4-FMPP 95% is an inhibitor of cytochrome P450 enzymes, which means that it may interfere with the metabolism of drugs in the body. Therefore, it should be used with caution in experiments involving drugs.

Future Directions

The potential future directions for research involving 4-FMPP 95% include further investigation into the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of novel compounds using this compound could be conducted. Furthermore, further studies into the inhibition of enzymes such as cytochrome P450 and monoamine oxidase could be conducted. Finally, further research into the use of 4-FMPP 95% as an inhibitor of drug metabolism could be conducted, in order to better understand its potential therapeutic applications.

Synthesis Methods

4-FMPP 95% can be synthesized by the reaction between 2-fluoro-4-methoxyphenol and sodium hydroxide in an aqueous solution. This reaction is done at room temperature and the product is isolated from the reaction mixture by extraction with ethyl acetate. The isolated product is then purified by recrystallization from ethanol. This method of synthesis produces a product with a purity of 95%.

properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-12-4-2-3-11(13(12)14)9-5-7-10(15)8-6-9/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEYSXNGLHOTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683491
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-15-9
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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